

2-Fluoro-6-phenylpyridine chemical properties and structure

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Compound of Interest

Compound Name: **2-Fluoro-6-phenylpyridine**

Cat. No.: **B070266**

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An In-depth Technical Guide on the Core Chemical Properties and Structure of **2-Fluoro-6-phenylpyridine**

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the chemical properties and structure of **2-Fluoro-6-phenylpyridine** is paramount for its application in novel therapeutic agents. This guide provides a detailed overview of this compound, including its physicochemical characteristics, structural details, synthesis, and reactivity, with a focus on its relevance in medicinal chemistry.

Core Chemical and Physical Properties

2-Fluoro-6-phenylpyridine is a substituted pyridine derivative with the chemical formula $C_{11}H_8FN$.^{[1][2][3][4]} Its unique structural arrangement, featuring a fluorine atom at the 2-position and a phenyl group at the 6-position of the pyridine ring, imparts specific reactivity and properties that are highly valued in organic synthesis and drug design.

Table 1: Physicochemical Properties of **2-Fluoro-6-phenylpyridine**

Property	Value	Source
CAS Number	180606-17-1	[2] [5] [6]
Molecular Formula	C ₁₁ H ₈ FN	[1] [2] [3] [4]
Molecular Weight	173.19 g/mol	[1]
Appearance	Colorless oil	[7]
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Not available	

While specific experimental data for the melting point, boiling point, and solubility of **2-Fluoro-6-phenylpyridine** are not readily available in the cited literature, the properties of the related compound, 2-fluoro-6-methylpyridine (CAS 407-22-7), which has a boiling point of 140-141 °C, can offer some context.[\[8\]](#)[\[9\]](#)

Structural Information and Spectroscopic Data

The structural identifiers for **2-Fluoro-6-phenylpyridine** are crucial for its unambiguous identification and characterization.

Table 2: Structural Identifiers for **2-Fluoro-6-phenylpyridine**

Identifier	Value	Source
IUPAC Name	2-fluoro-6-phenylpyridine	[2]
SMILES	C1=CC=C(C=C1)C2=NC=CC=C2F	[1]
InChI	InChI=1S/C11H8FN/c12-11-7-3-4-9(13-11)10-5-1-2-6-10/h1-8H	[1]

Spectroscopic data is essential for the structural elucidation and purity assessment of **2-Fluoro-6-phenylpyridine**.

Although specific experimental spectra for this compound are not provided in the search results, the general characteristics of related compounds can be informative. For instance, the mass spectrometry of phenylpyridine isomers typically shows a strong molecular ion peak.[10] The infrared spectrum would be expected to show characteristic bands for C-F, C=N, and aromatic C-H and C=C stretching vibrations.[11][12][13] The ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of each proton and carbon atom in the molecule.[14][15][16][17][18][19][20][21]

Synthesis and Reactivity

A detailed experimental protocol for the synthesis of **2-Fluoro-6-phenylpyridine** from 2-phenylpyridine has been reported.[7] This method involves a direct C-H fluorination reaction using silver(II) fluoride (AgF₂).

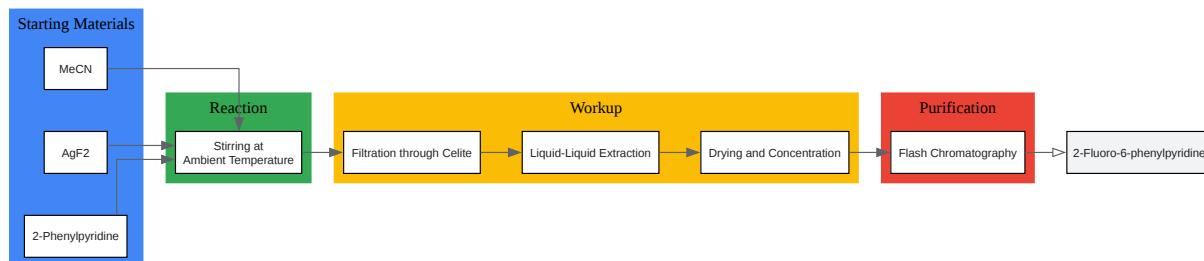
Experimental Protocol: Synthesis of 2-Fluoro-6-phenylpyridine[7]

Materials:

- 2-Phenylpyridine
- Anhydrous acetonitrile (MeCN)
- Silver(II) fluoride (AgF₂)
- Celite
- Methyl tert-butyl ether (MTBE)
- Saturated aqueous sodium chloride (NaCl)
- Anhydrous magnesium sulfate (MgSO₄)
- Heptane
- Ethyl acetate (EtOAc)

Procedure:

- To a solution of 2-phenylpyridine (1.0 equivalent) in anhydrous acetonitrile, add silver(II) fluoride (3.0 equivalents) in one portion at ambient temperature.
- Stir the reaction mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture through a pad of Celite to remove insoluble silver salts.
- Rinse the filter cake with methyl tert-butyl ether.
- Wash the combined filtrates with saturated aqueous sodium chloride.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash chromatography on silica gel using a heptane/ethyl acetate gradient to afford **2-Fluoro-6-phenylpyridine** as a colorless oil.

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Synthesis workflow for **2-Fluoro-6-phenylpyridine**.

The fluorine atom at the 2-position of the pyridine ring makes this position susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a key feature for its use in drug development, allowing for the introduction of various functional groups to modulate the biological activity of a lead compound.

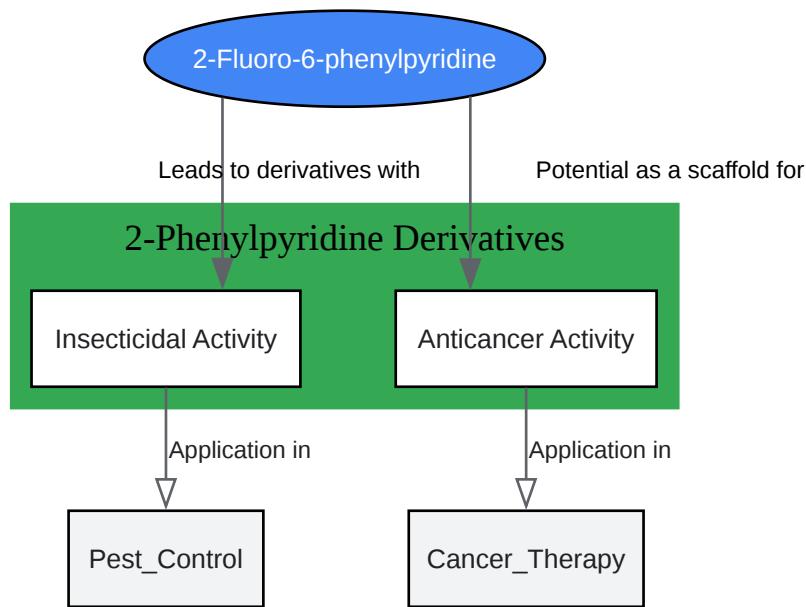
Relevance in Drug Development and Biological Activity

While specific signaling pathways involving **2-Fluoro-6-phenylpyridine** are not detailed in the provided search results, the broader class of 2-phenylpyridine derivatives has shown significant potential in medicinal chemistry.

Derivatives of 2-phenylpyridine have been investigated for their insecticidal activity.^{[7][8][22]} A series of novel 2-phenylpyridine derivatives containing N-phenylbenzamide moieties have been synthesized and shown to exhibit high insecticidal activity against various pests.^[7]

Furthermore, substituted phenylpyridines are being explored as potential anticancer agents.^[23] The mechanism of action for some terpyridine derivatives, which share structural similarities, is thought to involve the disruption of cellular redox homeostasis, leading to apoptosis and autophagy in cancer cells.^[23]

The incorporation of a fluorine atom can significantly enhance the pharmacological properties of a drug candidate, including its metabolic stability, binding affinity, and bioavailability. Therefore, **2-Fluoro-6-phenylpyridine** serves as a valuable building block for the synthesis of novel therapeutic agents.



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Biological relevance of **2-Fluoro-6-phenylpyridine**.

In conclusion, **2-Fluoro-6-phenylpyridine** is a key heterocyclic compound with significant potential in the development of new pharmaceuticals and agrochemicals. Its synthesis is well-documented, and its reactivity allows for diverse chemical modifications. Further research to fully elucidate its physical properties and specific biological mechanisms of action is warranted to unlock its full potential in various scientific and industrial applications.

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- To cite this document: BenchChem. [2-Fluoro-6-phenylpyridine chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b070266#2-fluoro-6-phenylpyridine-chemical-properties-and-structure>]

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